molecular formula C17H17N3O3 B11192239 Methyl 4-(3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ureido)benzoate

Methyl 4-(3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ureido)benzoate

Cat. No.: B11192239
M. Wt: 311.33 g/mol
InChI Key: FHGOSWOWEWGCAA-UHFFFAOYSA-N
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Description

Methyl 4-(3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ureido)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ureido)benzoate typically involves a multi-step process. One common method includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This reaction forms the cyclopenta[b]pyridine core, which is then further functionalized to introduce the ureido and benzoate groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ureido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Mn(OTf)2 and t-BuOOH at 25°C in water.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopenta[b]pyridin-5-one analogues, while reduction can produce corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of Methyl 4-(3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ureido)benzoate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing substrate access and subsequent phosphorylation events. This inhibition can disrupt various signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ureido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ureido and benzoate groups enhance its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

methyl 4-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbamoylamino)benzoate

InChI

InChI=1S/C17H17N3O3/c1-23-16(21)11-5-7-13(8-6-11)19-17(22)20-14-9-12-3-2-4-15(12)18-10-14/h5-10H,2-4H2,1H3,(H2,19,20,22)

InChI Key

FHGOSWOWEWGCAA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCC3)N=C2

Origin of Product

United States

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